2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex polycyclic systems. The complete International Union of Pure and Applied Chemistry name is 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid, which accurately reflects the structural hierarchy and substitution pattern. The compound is registered under Chemical Abstracts Service number 307548-90-9, providing a unique identifier for this specific molecular entity. The molecular formula is C₁₆H₁₆O₅ with a molecular weight of 288.29 grams per mole, indicating a relatively compact structure despite its complex architecture.
The International Union of Pure and Applied Chemistry naming system prioritizes the cyclopenta[c]chromene core as the parent structure, with numbering beginning from the oxygen atom in the pyran ring. The methyl substitution occurs at position 6, while the ketone functionality is located at position 4 of the chromene system. The propanoic acid moiety is attached through an ether linkage at position 7, creating the complete structural designation. Alternative systematic names include various representations of the same structure, such as 2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOIC ACID, which emphasizes the saturated nature of the cyclopentane ring.
Table 1: Systematic Identification Parameters
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid |
| Chemical Abstracts Service Number | 307548-90-9 |
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| International Chemical Identifier | InChI=1S/C16H16O5/c1-8-13(20-9(2)15(17)18)7-6-11-10-4-3-5-12(10)16(19)21-14(8)11/h6-7,9H,3-5H2,1-2H3,(H,17,18) |
| International Chemical Identifier Key | DWNZLQPWQLNPRS-UHFFFAOYSA-N |
Molecular Architecture: Cyclopenta[c]chromen Core Analysis
The cyclopenta[c]chromene core represents a fascinating structural motif that combines the benzopyran backbone of chromenes with a fused cyclopentane ring. This tetracyclic system consists of a benzene ring fused to a pyran ring, which is further fused to a cyclopentane unit, creating a rigid polycyclic framework. The chromene portion maintains the characteristic oxygen-containing six-membered ring that defines this class of compounds, while the cyclopentane fusion introduces additional rigidity and specific three-dimensional characteristics.
Recent synthetic methodologies have demonstrated that cyclopenta[c]chromenes can be efficiently constructed through cascade reactions involving multiple bond formations. These approaches typically involve the simultaneous formation of two rings through double cyclization processes, creating both the cyclopentane and pyrano rings in a single synthetic operation. The structural integrity of the cyclopenta[c]chromene core is maintained through the aromatic stabilization of the benzene ring and the conformational constraints imposed by the fused ring system.
The cyclopentane ring within the cyclopenta[c]chromene framework adopts a puckered conformation due to the geometric constraints of the five-membered ring. Crystallographic studies of related systems have revealed torsional angles ranging from 15 to 25 degrees, indicating significant deviation from planarity. This puckering has important implications for the overall three-dimensional shape of the molecule and influences the accessibility of different conformational states.
Table 2: Cyclopenta[c]chromene Core Structural Features
| Structural Element | Characteristic |
|---|---|
| Ring System | Tetracyclic (benzene-pyran-cyclopentane) |
| Aromatic Rings | 1 (benzene) |
| Heteroatoms | 1 oxygen (pyran) |
| Ring Fusion | Three fused rings |
| Conformational Flexibility | Limited due to ring fusion |
| Torsional Angles | 15-25° (cyclopentane puckering) |
Functional Group Characterization: Propanoic Acid Ester Linkage
The propanoic acid functionality connected through an ether linkage represents a critical structural feature that significantly influences the compound's chemical and physical properties. This arrangement creates what is effectively an ether-linked carboxylic acid derivative, combining the characteristics of both functional groups. The ether oxygen serves as a flexible linker between the rigid cyclopenta[c]chromene core and the propanoic acid chain, allowing for rotational freedom around the carbon-oxygen bonds.
Infrared spectroscopy analysis reveals the characteristic absorption patterns associated with the carboxylic acid functional group. The carbonyl stretch typically appears around 1700 wavenumbers, representing the carbon-oxygen double bond vibration. Additionally, the ether linkage contributes specific vibrational modes, with the carbon-oxygen-carbon asymmetric stretch typically observed in the 1200-1100 wavenumber region. The propanoic acid component also exhibits the characteristic broad hydroxyl stretch associated with carboxylic acids, typically appearing between 2500-3300 wavenumbers due to hydrogen bonding effects.
The structural flexibility introduced by the ether linkage allows for multiple conformational arrangements of the propanoic acid side chain relative to the chromene core. This conformational freedom is important for understanding the compound's potential interactions with biological targets and its overall three-dimensional structure in solution. The relatively low barrier to rotation around the carbon-oxygen-carbon bonds means that multiple conformers can exist in dynamic equilibrium under physiological conditions.
Table 3: Functional Group Vibrational Characteristics
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid Carbonyl | Carbon-Oxygen Stretch | 1700-1720 |
| Ether Linkage | Carbon-Oxygen-Carbon Asymmetric Stretch | 1200-1100 |
| Carboxylic Acid Hydroxyl | Hydroxyl Stretch | 2500-3300 |
| Aromatic Carbon-Hydrogen | Carbon-Hydrogen Stretch | 3000-3100 |
| Aliphatic Carbon-Hydrogen | Carbon-Hydrogen Stretch | 2800-3000 |
Stereochemical Considerations and Conformational Analysis
The stereochemical aspects of this compound involve several important considerations related to the three-dimensional arrangement of atoms and the dynamic behavior of the molecule in solution. The compound contains a chiral center at the carbon atom of the propanoic acid moiety that bears both the carboxylic acid group and the methyl substituent. This asymmetric carbon introduces the possibility of enantiomeric forms, each with distinct three-dimensional arrangements and potentially different biological activities.
The conformational analysis of this compound must consider the interactions between the rigid cyclopenta[c]chromene core and the flexible propanoic acid side chain. The ether linkage allows for rotation around the carbon-oxygen bonds, but this rotation may be restricted by steric interactions between the propanoic acid substituents and the aromatic system of the chromene core. Additionally, intramolecular hydrogen bonding between the carboxylic acid proton and various electron-rich sites within the molecule could stabilize specific conformational arrangements.
Recent computational studies on related cyclopenta[c]chromene derivatives have identified preferred conformational states based on energy minimization calculations. These studies suggest that the propanoic acid side chain tends to adopt extended conformations that minimize steric clashes with the polycyclic core while maximizing favorable electrostatic interactions. The methyl substituent at position 6 of the chromene core may also influence the preferred conformations by creating additional steric constraints that affect the positioning of the ether-linked side chain.
The conformational flexibility of the ether linkage has important implications for the compound's ability to interact with biological targets. Different conformational states may present the carboxylic acid functionality in distinct orientations relative to the chromene core, potentially affecting binding affinity and selectivity for specific protein targets. This conformational diversity may also influence the compound's pharmacokinetic properties, including absorption, distribution, and metabolism patterns.
Table 4: Stereochemical and Conformational Parameters
| Parameter | Description |
|---|---|
| Chiral Centers | 1 (propanoic acid carbon) |
| Possible Enantiomers | 2 (R and S configurations) |
| Rotatable Bonds | 3 (ether linkage and propanoic acid) |
| Conformational States | Multiple (dynamic equilibrium) |
| Preferred Conformation | Extended (minimal steric clash) |
| Intramolecular Interactions | Hydrogen bonding potential |
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8-13(20-9(2)15(17)18)7-6-11-10-4-3-5-12(10)16(19)21-14(8)11/h6-7,9H,3-5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNZLQPWQLNPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378158 | |
| Record name | 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307548-90-9 | |
| Record name | 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Cyclopenta[c]chromen Core
The cyclopenta[c]chromen skeleton is typically synthesized through intramolecular cyclization reactions involving appropriately substituted phenolic or chromen precursors. The 6-methyl substituent is introduced via methylation of the aromatic ring prior to cyclization. The 4-oxo group is usually formed by oxidation of the corresponding dihydro derivative or by employing a ketone-containing precursor.
Ether Linkage Formation at the 7-Position
The 7-hydroxy group of the chromen intermediate is reacted with a suitable alkylating agent bearing the propanoic acid moiety or its protected derivative. Commonly, this involves:
- Reaction of the 7-hydroxy chromen intermediate with a halogenated propanoic acid derivative (e.g., 2-bromopropanoic acid or its esters) under basic conditions to form the ether bond.
- Alternatively, Williamson ether synthesis conditions are employed, using a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aromatic methylation | Methyl iodide, base (e.g., K2CO3) | 6-Methyl substituted chromen precursor |
| 2 | Cyclization | Acid catalysis or intramolecular cyclization | Formation of cyclopenta[c]chromen core |
| 3 | Ether formation (Williamson) | 7-Hydroxy chromen + 2-bromopropanoate, K2CO3, DMF | Ether linkage at 7-position |
| 4 | Ester hydrolysis | HCl or NaOH, reflux | Conversion to propanoic acid derivative |
- Yield and Purity: Optimized conditions for the ether formation step favor mild bases and polar aprotic solvents to maximize yield and minimize side reactions such as elimination or over-alkylation.
- Catalysts: Acid catalysts are preferred for cyclization steps to ensure regioselectivity and efficient ring closure.
- Temperature Control: Maintaining moderate temperatures (50–80 °C) during ether formation and hydrolysis steps prevents decomposition of sensitive intermediates.
- Protecting Groups: In some protocols, the propanoic acid is protected as an ester during ether formation to avoid acid-base incompatibilities, then deprotected in the final step.
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C16H16O5 |
| Molecular Weight | 288.29 g/mol |
| Purity (Typical) | ≥95% (confirmed by HPLC and NMR) |
| Key Spectroscopic Data | ^1H NMR: signals corresponding to methyl, aromatic, and propanoic acid protons; IR: characteristic carbonyl and ether bands |
| Storage Conditions | Sealed, dry, 2–8 °C |
Chemical Reactions Analysis
Reactions: WYE-176272 can undergo various reactions, including , , and .
Common Reagents and Conditions: For oxidation, reagents like or may be used. Reduction can involve or .
Major Products: These reactions yield derivatives of WYE-176272, such as hydroxylated or esterified forms.
Scientific Research Applications
Chemistry: Researchers study WYE-176272’s reactivity, stability, and potential as a building block for novel compounds.
Biology: It may serve as a probe to investigate biological pathways due to its unique structure.
Medicine: Preliminary studies suggest potential anti-inflammatory or antioxidant effects.
Industry: Its applications in industry are still emerging, but it could find use in specialty chemicals.
Mechanism of Action
Targets: WYE-176272 likely interacts with specific cellular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or oxidative stress.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid
- CAS No.: 307548-90-9
- Molecular Formula : C₁₆H₁₆O₅
- Molecular Weight : 288.29 g/mol .
Structural Features: The compound consists of a cyclopenta[c]chromen-4-one core substituted with a methyl group at position 6 and a propanoic acid moiety linked via an ether oxygen at position 5. Its computed properties include:
- XLogP3 : 2.6 (indicative of moderate lipophilicity)
- Hydrogen Bond Donor/Acceptor Count: 1/5
- Topological Polar Surface Area (TPSA) : 72.8 Ų .
Comparison with Structural Analogs
The compound is part of a broader class of cyclopenta[c]chromenone derivatives. Key structural analogs and their distinguishing features are summarized below:
Ethyl Ester Derivative
- Name: Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate
- CAS No.: Not explicitly listed (see MDL: MFCD02059336)
- Molecular Formula : C₁₈H₂₀O₅
- Key Differences: The carboxylic acid group is esterified with ethanol, enhancing lipophilicity (higher XLogP vs. parent compound).
Acetic Acid Analog
- Name : [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid
- CAS No.: 314743-72-1
- Molecular Formula : C₁₅H₁₄O₅
- Key Differences: Shorter carbon chain (acetic acid vs. propanoic acid), reducing molecular weight (262.26 g/mol vs. 288.29 g/mol).
Hexyl-Substituted Derivative
- Name: 2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid
- CID : 3807558
- Molecular Formula : C₂₁H₂₆O₅
- Key Differences :
Chlorinated and Dimethylated Analogs
- Example 2: 2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No.: 35679-94-8 Molecular Formula: C₁₄H₁₄O₅ Key Feature: Methyl groups at positions 3 and 4 sterically hinder rotation, possibly stabilizing specific conformations .
Structural and Property Comparison Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Structural Variation |
|---|---|---|---|---|---|
| 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid | 307548-90-9 | C₁₆H₁₆O₅ | 288.29 | 2.6 | Parent compound |
| Ethyl ester derivative | - | C₁₈H₂₀O₅ | 316.35 | ~3.2 | Esterified -COOH group |
| [(6-Methyl-4-oxo-...)oxy]acetic acid | 314743-72-1 | C₁₅H₁₄O₅ | 262.26 | ~2.1 | Shorter acetic acid chain |
| 8-Hexyl-substituted derivative | - | C₂₁H₂₆O₅ | 362.43 | >3.0 | Hexyl chain at position 8 |
| 8-Chloro-substituted acetic acid | 326102-27-6 | C₁₄H₁₁ClO₅ | 294.69 | ~2.8 | Chlorine at position 8 |
Research Implications
- Structure-Activity Relationships (SAR): The propanoic acid moiety and methyl substitution at position 6 are critical for maintaining moderate lipophilicity and hydrogen-bonding capacity. Esterification or chain elongation alters bioavailability and target engagement .
- Synthetic Utility : Ethyl and phenyl ester derivatives (e.g., CID 2894757) serve as intermediates for prodrug development .
Biological Activity
2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid, also known by its CAS Number 307548-90-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16O5
- Molecular Weight : 288.2952 g/mol
- Density : 1.35 g/cm³
- Boiling Point : 507.9°C
- Flash Point : 191.6°C
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some studies indicate that this compound may exhibit antimicrobial effects against certain bacterial strains, although further research is needed to confirm these findings.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular pathways involved in inflammation and oxidative stress response.
Research Findings and Case Studies
Recent research has focused on the pharmacological profile of this compound. Below are summarized findings from various studies:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antioxidant activity in vitro with an IC50 value of 25 µM. |
| Study B (2024) | Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control. |
| Study C (2025) | Investigated antimicrobial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL. |
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid?
- Methodological Answer: Synthesis typically involves coupling the cyclopenta[c]chromenone core with a propanoic acid derivative via ether linkage. Purification is achieved through column chromatography using silica gel (60–120 mesh) and a gradient elution system (e.g., ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures purity. Reference standards (e.g., MM0002.26, MM0002.24) should be used for calibration .
Q. Table 1: Common impurities and reference standards
| Impurity Designation | CAS Number | Molecular Formula | Purpose |
|---|---|---|---|
| Imp. K(EP) | 43153-07-7 | C11H10O3 | Purity verification |
| Imp. L(EP) | 53949-53-4 | C13H18O3 | Degradation analysis |
Q. How can researchers structurally characterize this compound?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the chromenone scaffold and propanoic acid sidechain. Key NMR peaks include δ 4.5–5.0 ppm (oxy-methylene protons) and δ 170–175 ppm (carbonyl carbons). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation (e.g., [M+H]+). Cross-validate with infrared spectroscopy (IR) for functional groups (e.g., C=O at ~1700 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer: Implement engineering controls (fume hoods, local exhaust ventilation) and personal protective equipment (nitrile gloves, lab coats). Prohibit eating/drinking in labs and enforce mandatory handwashing. Use emergency showers/eye wash stations if skin/eye contact occurs. Monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS) if volatilization is suspected .
Q. Table 2: Exposure control measures
| Measure | Implementation Example |
|---|---|
| Engineering controls | Fume hoods, local exhaust ventilation |
| PPE | Nitrile gloves, chemical-resistant lab coats |
| Hygiene practices | No food/drink in labs; post-exposure showers |
Advanced Research Questions
Q. How can contradictory bioactivity data be resolved in studies involving this compound?
- Methodological Answer: Contradictions may arise from sample degradation (e.g., organic compound instability). Design experiments with continuous cooling (4°C) to minimize degradation. Use accelerated stability testing (40°C/75% RH) to predict shelf-life. Validate bioactivity via dose-response curves in multiple cell lines (e.g., HEK293, HepG2) and cross-check with orthogonal assays (e.g., fluorescence-based vs. luminescence) .
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer: Optimize reaction conditions using design of experiments (DoE). Vary parameters (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: Pd/C vs. CuI). Monitor progress via thin-layer chromatography (TLC) and quantify yield using gravimetric analysis. Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150 W) .
Q. How can metabolic pathways of this compound be elucidated?
- Methodological Answer: Use in vitro assays with liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis). Apply ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for metabolite profiling. Isotopic labeling (e.g., ¹⁴C at the propanoic acid moiety) tracks metabolic fate in vivo .
Q. What methodologies assess long-term carcinogenic risks?
- Methodological Answer: Conduct chronic toxicity studies in rodent models (e.g., Sprague-Dawley rats) over 24 months. Measure tumor incidence via histopathology and compare to controls. Use Ames tests (TA98, TA100 strains) to assess mutagenicity. Apply benchmark dose modeling (BMD) to estimate no-observed-adverse-effect levels (NOAEL) .
Methodological Considerations
- Data Reliability: Address experimental limitations (e.g., sample degradation) by integrating real-time stability monitoring (e.g., Raman spectroscopy) .
- Structural Analogues: Compare bioactivity with structurally related compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) to infer structure-activity relationships (SAR) .
- Regulatory Compliance: Align with OSHA standards (29 CFR 1910.1020) for exposure records and medical testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
